Trk-IN-15
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Overview
Description
Trk-IN-15 is a highly effective inhibitor of tropomyosin receptor kinase (TRK), a protein kinase that plays a crucial role in the regulation of cellular growth, differentiation, and signal transduction . This compound holds significant potential for advancing research in TRK-related diseases, making it a valuable tool in scientific studies .
Preparation Methods
The synthesis of Trk-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are detailed in various patents and scientific publications . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Trk-IN-15 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Trk-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of TRK inhibition and to develop new TRK inhibitors . In biology, this compound is employed to investigate the role of TRK in cellular processes such as growth, differentiation, and signal transduction . In medicine, this compound is used to explore potential treatments for TRK-related diseases, including various types of cancer . In industry, this compound is utilized in the development of new pharmaceuticals and other products that target TRK pathways .
Mechanism of Action
Trk-IN-15 exerts its effects by inhibiting the activity of tropomyosin receptor kinase (TRK) proteins, which are involved in the regulation of cellular growth, differentiation, and signal transduction . The compound functions as an ATP competitor, binding to the active site of TRK proteins and preventing their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLC-γ) pathways, ultimately leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Trk-IN-15 is part of a broader class of TRK inhibitors, which includes compounds such as larotrectinib, entrectinib, selitrectinib, and repotrectinib . These compounds share a common mechanism of action, targeting TRK proteins to inhibit their activity and disrupt cellular signaling pathways . this compound is unique in its specific chemical structure and binding properties, which may confer advantages in terms of potency, selectivity, and resistance to mutations . Other similar compounds include pyrazolo[1,5-a]pyrimidine derivatives, which have also shown promise as TRK inhibitors .
Properties
Molecular Formula |
C19H20FN5O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-ethyl-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26)/t15-/m1/s1 |
InChI Key |
LWGGGMIQKJKNDU-OAHLLOKOSA-N |
Isomeric SMILES |
CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCC[C@@H]3C4=CC(=CC=C4)F |
Canonical SMILES |
CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.